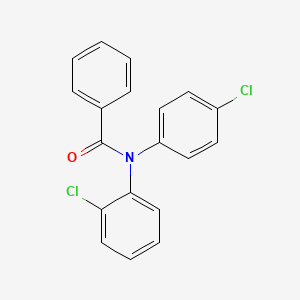
N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The presence of chlorophenyl groups in the structure suggests potential biological activity, making it a compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide typically involves the reaction of 2-chloroaniline and 4-chloroaniline with benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may vary, but it is generally performed at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide would depend on its specific biological activity. Generally, benzamides can interact with various molecular targets, such as receptors or enzymes, to exert their effects. The presence of chlorophenyl groups may enhance the compound’s binding affinity to certain targets, leading to specific biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chlorophenyl)benzamide
- N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)benzamide
Uniqueness
N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide is unique due to the presence of both 2-chlorophenyl and 4-chlorophenyl groups. This structural feature may confer distinct biological and chemical properties compared to similar compounds with only one chlorophenyl group.
Conclusion
This compound is a compound of interest in various fields of research due to its potential biological activity and diverse chemical reactivity. Further studies are needed to fully understand its properties and applications.
Propriétés
Numéro CAS |
73688-83-2 |
|---|---|
Formule moléculaire |
C19H13Cl2NO |
Poids moléculaire |
342.2 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide |
InChI |
InChI=1S/C19H13Cl2NO/c20-15-10-12-16(13-11-15)22(18-9-5-4-8-17(18)21)19(23)14-6-2-1-3-7-14/h1-13H |
Clé InChI |
SNHMESCLOPPRJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




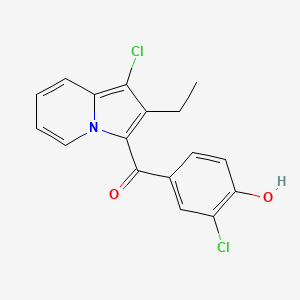
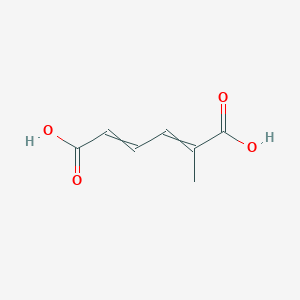
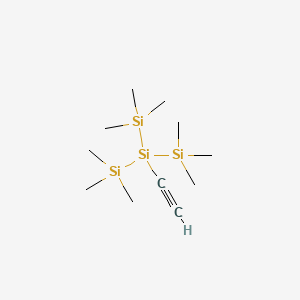
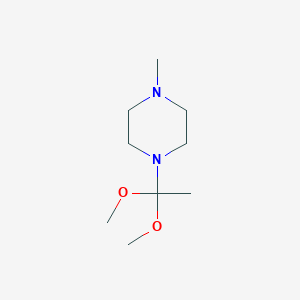
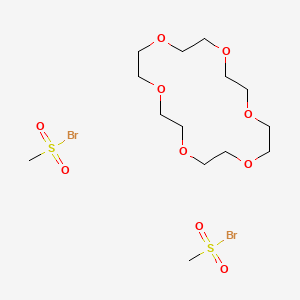
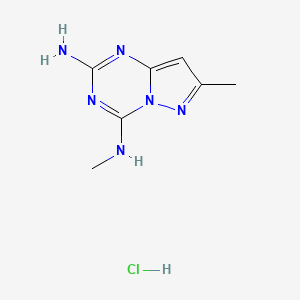
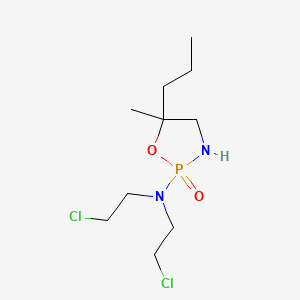
![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
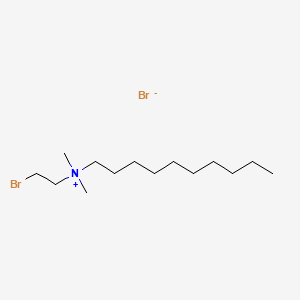
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol](/img/structure/B14454481.png)
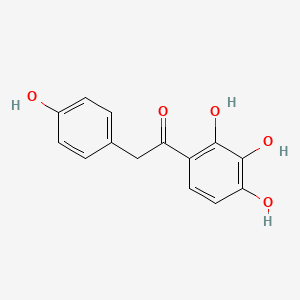
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
